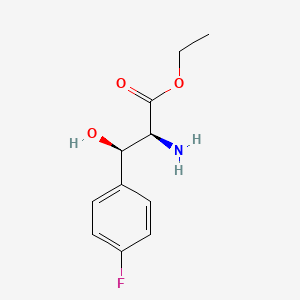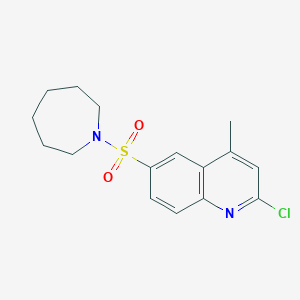![molecular formula C23H18Cl2N4O4S2 B12456760 N'~1~,N'~5~-bis[(3-chloro-1-benzothiophen-2-yl)carbonyl]pentanedihydrazide](/img/structure/B12456760.png)
N'~1~,N'~5~-bis[(3-chloro-1-benzothiophen-2-yl)carbonyl]pentanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMOHYDRAZIDO]-N’-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-5-OXOPENTANEHYDRAZIDE is a complex organic compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMOHYDRAZIDO]-N’-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-5-OXOPENTANEHYDRAZIDE typically involves multiple steps, starting with the preparation of the benzothiophene core. The core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The formohydrazido and carbonyl groups are then introduced through condensation reactions with hydrazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMOHYDRAZIDO]-N’-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-5-OXOPENTANEHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Halogen atoms in the benzothiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the benzothiophene ring .
Scientific Research Applications
5-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMOHYDRAZIDO]-N’-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-5-OXOPENTANEHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMOHYDRAZIDO]-N’-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-5-OXOPENTANEHYDRAZIDE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-(3-Chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol: Another benzothiophene derivative with similar structural features.
(5-Chloro-1-benzothiophen-3-yl)methanol: A related compound with a hydroxyl group instead of the formohydrazido and carbonyl groups.
Uniqueness
5-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMOHYDRAZIDO]-N’-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-5-OXOPENTANEHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H18Cl2N4O4S2 |
|---|---|
Molecular Weight |
549.5 g/mol |
IUPAC Name |
1-N',5-N'-bis(3-chloro-1-benzothiophene-2-carbonyl)pentanedihydrazide |
InChI |
InChI=1S/C23H18Cl2N4O4S2/c24-18-12-6-1-3-8-14(12)34-20(18)22(32)28-26-16(30)10-5-11-17(31)27-29-23(33)21-19(25)13-7-2-4-9-15(13)35-21/h1-4,6-9H,5,10-11H2,(H,26,30)(H,27,31)(H,28,32)(H,29,33) |
InChI Key |
VVBFNNKREHDBHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NNC(=O)CCCC(=O)NNC(=O)C3=C(C4=CC=CC=C4S3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-Cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B12456683.png)
![1,3-diphenyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B12456686.png)
![2-(4-{[(3-methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate](/img/structure/B12456690.png)
![2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate](/img/structure/B12456704.png)
![1'-Phenylthiocarbamoyl-[1,4']bipiperidinyl-4'-carboxylic acid amide](/img/structure/B12456710.png)
![3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl benzoate](/img/structure/B12456718.png)
![(1S,2R,5R,7R,8R,9R,11R,13S,14R)-15-[4-[4-(3-aminophenyl)triazol-1-yl]butyl]-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B12456726.png)



![1-cyclohexyl-N-[(E)-(2-methoxyphenyl)methylidene]-1H-benzimidazol-5-amine](/img/structure/B12456750.png)
![Ethyl 1-(4-methylphenyl)-4-oxo-2-sulfanylidene-1,3-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B12456767.png)
![N-ethyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12456771.png)
![1-(5-chloro-2-methylphenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12456775.png)
